Hexanamide, 2,6-diamino-N-dodecyl-, (S)-

Vue d'ensemble

Description

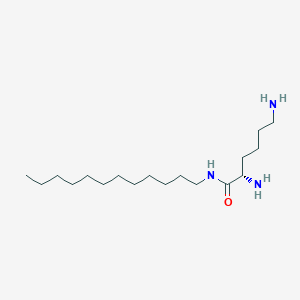

Hexanamide, 2,6-diamino-N-dodecyl-, (S)- is a specialized organic compound with a unique structure that includes both amide and amino functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Hexanamide, 2,6-diamino-N-dodecyl-, (S)- typically involves the reaction of dodecylamine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of Hexanamide, 2,6-diamino-N-dodecyl-, (S)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Hexanamide, 2,6-diamino-N-dodecyl-, (S)- undergoes various types of chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding amine.

Substitution: Alkylated or acylated derivatives.

Applications De Recherche Scientifique

Hexanamide, 2,6-diamino-N-dodecyl-, (S)- has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in cellular processes and interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the formulation of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Hexanamide, 2,6-diamino-N-dodecyl-, (S)- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the hydrophobic dodecyl chain can interact with lipid membranes. These interactions can affect cellular processes and pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Hexanamide, 2,6-diamino-N-dodecyl-, ®-

- Hexanamide, 2,6-diamino-N-dodecyl-, dihydrochloride

Uniqueness

Hexanamide, 2,6-diamino-N-dodecyl-, (S)- is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The (S)-enantiomer may exhibit different properties compared to the ®-enantiomer or other derivatives, making it a compound of interest for further research and development.

Activité Biologique

Hexanamide, 2,6-diamino-N-dodecyl-, (S) is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of protein kinase C (PKC). This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₆H₃₃N₃O

- Molecular Weight : 273.46 g/mol

- IUPAC Name : (S)-2,6-diamino-N-dodecylhexanamide

Hexanamide functions primarily as an inhibitor of PKC, which is a family of serine/threonine kinases involved in various cellular signaling pathways. The compound selectively interacts with the regulatory domain of PKC, preventing its activation without affecting other kinases such as PKA or myosin light chain kinase .

Key Mechanisms:

- Inhibition of PKC Activity : Studies have shown that Hexanamide can inhibit the phosphorylation activity of PKC in vitro, demonstrating a marked selectivity compared to other kinases .

- Impact on Cellular Signaling : By inhibiting PKC, Hexanamide influences downstream signaling pathways that regulate cell proliferation, differentiation, and survival .

1. Cellular Effects

Hexanamide has been shown to modulate various cellular processes:

- Cell Proliferation : Inhibition of PKC can lead to reduced cell growth in certain cancer cell lines.

- Differentiation : The compound has been associated with promoting differentiation in specific cell types by altering signaling pathways related to growth factors .

2. Toxicity and Safety Profile

The safety profile of Hexanamide indicates that it may exhibit some cytotoxic effects at higher concentrations. However, it is generally considered safe within therapeutic ranges used in experimental settings .

Case Studies

Several studies have explored the effects of Hexanamide in different biological contexts:

Case Study 1: Cancer Cell Lines

In a study examining the effects on breast cancer cell lines, Hexanamide was found to significantly reduce cell viability and induce apoptosis through the inhibition of PKC-mediated survival signals. The results indicated a potential use for Hexanamide in cancer therapy .

Case Study 2: Neuroendocrine Function

Research on neuroendocrine cells demonstrated that Hexanamide could enhance calcium signaling and neuropeptide secretion by modulating PKC activity. This suggests its potential role in regulating hormone release and neuronal communication .

Comparative Analysis

The table below summarizes the biological activities and effects of Hexanamide compared to other known PKC inhibitors:

| Compound | Selectivity for PKC | Effect on Cell Growth | Induction of Apoptosis | Other Notable Effects |

|---|---|---|---|---|

| Hexanamide | High | Decreased | Yes | Modulates calcium signaling |

| Staurosporine | Moderate | Decreased | Yes | Broad spectrum kinase inhibition |

| H-7 | Low | Variable | Yes | Non-selective kinase inhibition |

Propriétés

IUPAC Name |

(2S)-2,6-diamino-N-dodecylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39N3O/c1-2-3-4-5-6-7-8-9-10-13-16-21-18(22)17(20)14-11-12-15-19/h17H,2-16,19-20H2,1H3,(H,21,22)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFORZPFABJQKU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCNC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCNC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445203 | |

| Record name | n-dodecyl lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60654-08-2 | |

| Record name | n-dodecyl lysinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.